

Solid-Phase Synthesis of MC-Val-Ala-OH: An Application Note and Protocol

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Compound of Interest

Compound Name: MC-Val-Ala-OH

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Abstract

This document provides a comprehensive, step-by-step guide for the solid-phase synthesis of the dipeptide linker, maleimidocaproyl-valine-alanine (**MC-Val-Ala-OH**). This cleavable linker is a critical component in the development of antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells.[1][2] The protocol details the use of standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology, from resin selection and preparation to the final cleavage and purification of the desired product. All quantitative data is presented in clear, tabular format for ease of use, and a detailed workflow diagram is provided to visually guide researchers through the process.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired sequence on a solid support.[3][4] This methodology simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[4]

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted approach in SPPS due to its milder deprotection conditions compared to the Boc/Bzl strategy.[3]

MC-Val-Ala-OH is a dipeptide linker that incorporates a protease-cleavable Valine-Alanine sequence.[2] This linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2][5] This targeted cleavage mechanism ensures the specific release of the conjugated cytotoxic drug within the target cancer cells, minimizing off-target toxicity.[2] The maleimidocaproyl (MC) group provides a reactive handle for conjugation to thiol-containing molecules, typically the cysteine residues on an antibody.[5]

This application note provides a detailed protocol for the manual solid-phase synthesis of **MC-Val-Ala-OH**, intended to guide researchers in the fields of medicinal chemistry, drug development, and ADC technology.

Experimental Protocols

The following protocols outline the step-by-step procedure for the solid-phase synthesis of **MC-Val-Ala-OH**. The synthesis is based on a 0.1 mmol scale using a 2-chlorotrityl chloride resin, which allows for the cleavage of the final product with a free C-terminal carboxylic acid under mild acidic conditions.[6]

Resin Preparation and Swelling

The initial step involves the preparation and swelling of the resin to ensure optimal accessibility of the reactive sites for the subsequent chemical transformations.[7]

Step	Procedure	Reagent/Solvent	Volume	Duration
1	Weigh 2-chlorotrityl chloride resin (1.0-1.6 mmol/g loading) into a reaction vessel.	-	167 mg (for 1.2 mmol/g)	-
2	Add Dichloromethane (DCM) to the resin.	DCM	5 mL	-
3	Gently agitate the resin suspension.	-	-	30 min
4	Drain the solvent by filtration.	-	-	-

Loading of the First Amino Acid (Fmoc-Ala-OH)

The first amino acid, Fmoc-Alanine, is covalently attached to the resin. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to facilitate the esterification reaction.^[7]

Step	Procedure	Reagent/Solvent	Quantity/Volume	Duration
1	Dissolve Fmoc-Ala-OH in DCM.	Fmoc-Ala-OH	2 eq (0.2 mmol, 62.3 mg)	-
	DCM		3 mL	
2	Add DIPEA to the Fmoc-Ala-OH solution.	DIPEA	4 eq (0.4 mmol, 69.7 μ L)	-
3	Add the amino acid solution to the swollen resin.	-	-	-
4	Gently agitate the reaction mixture.	-	-	1 hour
5	Drain the reaction solution.	-	-	-
6	Wash the resin with DCM.	DCM	3 x 5 mL	-
7	Wash the resin with DMF.	DMF	3 x 5 mL	-

Fmoc Deprotection

The Fmoc protecting group on the N-terminus of the attached alanine is removed using a solution of piperidine in DMF to expose the free amine for the next coupling step.[3][8]

Step	Procedure	Reagent/Solvent	Volume	Duration
1	Add 20% piperidine in DMF to the resin.	20% Piperidine/DMF	5 mL	3 min
2	Drain the deprotection solution.	-	-	-
3	Add fresh 20% piperidine in DMF to the resin.	20% Piperidine/DMF	5 mL	10 min
4	Drain the deprotection solution.	-	-	-
5	Wash the resin with DMF.	DMF	5 x 5 mL	-
6	Wash the resin with DCM.	DCM	3 x 5 mL	-
7	Wash the resin with DMF.	DMF	3 x 5 mL	-

Coupling of the Second Amino Acid (Fmoc-Val-OH)

The second amino acid, Fmoc-Valine, is coupled to the deprotected alanine on the resin. A coupling reagent such as HATU in the presence of a base like DIPEA is used to activate the carboxylic acid of the incoming amino acid.

Step	Procedure	Reagent/Solvent	Quantity/Volume	Duration
1	Dissolve Fmoc-Val-OH and HATU in DMF.	Fmoc-Val-OH	3 eq (0.3 mmol, 101.8 mg)	-
	HATU		2.9 eq (0.29 mmol, 110.3 mg)	
	DMF		3 mL	
2	Add DIPEA to the solution and pre-activate.	DIPEA	6 eq (0.6 mmol, 104.5 μ L)	2 min
3	Add the activated amino acid solution to the resin.	-	-	-
4	Gently agitate the reaction mixture.	-	-	2 hours
5	Drain the coupling solution.	-	-	-
6	Wash the resin with DMF.	DMF	5 x 5 mL	-
7	Wash the resin with DCM.	DCM	3 x 5 mL	-
8	Wash the resin with DMF.	DMF	3 x 5 mL	-

Fmoc Deprotection

The Fmoc protecting group on the N-terminus of valine is removed.

Step	Procedure	Reagent/Solvent	Volume	Duration
1	Add 20% piperidine in DMF to the resin.	20% Piperidine/DMF	5 mL	3 min
2	Drain the deprotection solution.	-	-	-
3	Add fresh 20% piperidine in DMF to the resin.	20% Piperidine/DMF	5 mL	10 min
4	Drain the deprotection solution.	-	-	-
5	Wash the resin with DMF.	DMF	5 x 5 mL	-
6	Wash the resin with DCM.	DCM	3 x 5 mL	-
7	Wash the resin with DMF.	DMF	3 x 5 mL	-

Coupling of Maleimidocaproic Acid (MC)

The maleimidocaproyl group is coupled to the N-terminus of the dipeptide.

Step	Procedure	Reagent/Solvent	Quantity/Volume	Duration
1	Dissolve Maleimidocaproic acid and HATU in DMF.	Maleimidocaproic acid	3 eq (0.3 mmol, 63.4 mg)	-
	HATU		2.9 eq (0.29 mmol, 110.3 mg)	
	DMF		3 mL	
2	Add DIPEA to the solution and pre-activate.	DIPEA	6 eq (0.6 mmol, 104.5 µL)	2 min
3	Add the activated acid solution to the resin.	-	-	-
4	Gently agitate the reaction mixture.	-	-	2 hours
5	Drain the coupling solution.	-	-	-
6	Wash the resin with DMF.	DMF	5 x 5 mL	-
7	Wash the resin with DCM.	DCM	3 x 5 mL	-

Cleavage and Deprotection

The synthesized **MC-Val-Ala-OH** is cleaved from the resin, and any side-chain protecting groups (though none are used for Val and Ala) are removed. A cleavage cocktail containing trifluoroacetic acid (TFA) is used.^[9]

Step	Procedure	Reagent/Solvent	Volume	Duration
1	Wash the resin with DCM.	DCM	3 x 5 mL	-
2	Dry the resin under vacuum.	-	-	1 hour
3	Prepare the cleavage cocktail (TFA/TIPS/H ₂ O 95:2.5:2.5).	TFA, TIPS, H ₂ O	5 mL	-
4	Add the cleavage cocktail to the resin.	-	5 mL	-
5	Gently agitate the mixture.	-	-	2 hours
6	Filter the resin and collect the filtrate.	-	-	-
7	Wash the resin with fresh cleavage cocktail.	Cleavage Cocktail	2 x 1 mL	-
8	Combine the filtrates.	-	-	-
9	Precipitate the crude peptide by adding cold diethyl ether.	Cold Diethyl Ether	40 mL	-
10	Centrifuge to pellet the precipitate.	-	-	10 min

11	Decant the ether and dry the crude product.	-	-	-
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Workflow Diagram



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Caption: Workflow for the solid-phase synthesis of **MC-Val-Ala-OH**.

Purification and Characterization

The crude **MC-Val-Ala-OH** obtained after cleavage should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This application note provides a detailed and practical guide for the solid-phase synthesis of the ADC linker, **MC-Val-Ala-OH**. By following the outlined protocols, researchers can reliably produce this key dipeptide linker for use in the development of novel antibody-drug conjugates. The use of standard Fmoc SPPS chemistry makes this synthesis accessible to laboratories equipped for peptide synthesis. The provided workflow diagram and tabular data presentation are intended to facilitate a smooth and efficient synthesis process.

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